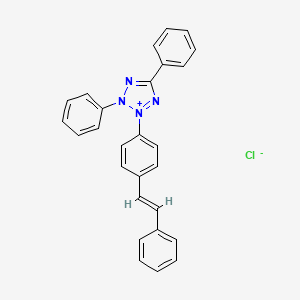

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

Description

Development of Tetrazolium Compounds in Biochemical Research

The exploration of tetrazolium salts began in the late 19th century with the serendipitous discovery of formazans. In 1875, Friese synthesized the first formazan by reacting benzene diazonium nitrate with nitromethane, producing a cherry-red compound. This marked the inception of a new class of heterocyclic compounds. Two decades later, Von Pechmann and Runge oxidized a formazan to create the first tetrazolium salt, laying the foundation for their biochemical applications.

Early tetrazolium derivatives, such as 2,3,5-triphenyltetrazolium chloride (TTC), gained prominence in the 1940s as redox indicators. Their ability to undergo reduction to colored formazans made them invaluable for assessing cellular respiration and seed viability. By the 1980s, tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) became staples in cell viability assays due to their water-insoluble formazan products. Subsequent innovations, including XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), introduced water-soluble formazans, streamlining protocols.

Table 1: Milestones in Tetrazolium Compound Development

Discovery and Initial Characterization of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium chloride (CAS 24387-36-8) emerged as part of efforts to optimize tetrazolium salts for specialized applications. Its structure features a central tetrazolium ring substituted with phenyl groups at positions 2 and 5, and a styrylphenyl group at position 3, conferring unique electronic properties. The compound’s synthesis likely involved coupling reactions between diazonium salts and styryl precursors, a method common in tetrazolium chemistry.

Initial studies focused on its redox behavior. Unlike MTT, which forms insoluble formazans, this compound’s styrylphenyl group enhances conjugation, potentially altering reduction kinetics. Early characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirmed its molecular formula (C₂₇H₂₁ClN₄) and purity (>90% by HPLC). Its absorption spectrum, with λmax near 570 nm, aligned with other tetrazolium derivatives used in colorimetric assays.

Table 2: Key Chemical Properties

Evolution of Applications in Scientific Research

The compound’s applications expanded alongside advancements in tetrazolium chemistry. Its structural rigidity and extended π-system made it suitable for:

- Cell Viability Assays : Like MTT, it serves as a redox indicator in proliferating cells. The formazan product’s solubility in organic solvents simplified absorbance measurements compared to earlier methods.

- Histological Staining : Its intense coloration aids in visualizing metabolic activity in tissue sections, particularly in mitochondrial-rich regions.

- Photodynamic Therapy (PDT) : Researchers explored its role in enhancing light-activated cancer treatments, leveraging its electron-transfer properties.

- Materials Science : The styryl group’s conjugation properties have been investigated for organic electronics, including light-emitting diodes (LEDs).

Table 3: Comparative Applications of Tetrazolium Salts

Properties

IUPAC Name |

2,5-diphenyl-3-[4-[(E)-2-phenylethenyl]phenyl]tetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1/b17-16+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWFHYWNFCRCK-CMBBICFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-36-8 | |

| Record name | NSC90482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenyl-3-(p-styrylphenyl)-2H-tetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Formazan Intermediate

- Reactants: Benzaldehyde derivatives (e.g., 4-styrylbenzaldehyde) and phenylhydrazine are reacted to form the corresponding hydrazone.

- Diazotization: Phenylamine is diazotized by treatment with sodium nitrite in acidic aqueous solution at low temperature to form the diazonium salt.

- Coupling Reaction: The diazonium salt solution is added to the hydrazone solution under controlled pH and temperature to yield the 1,3,5-trisubstituted formazan intermediate.

This step requires careful pH control (around pH 9.5) to optimize yield and minimize side reactions. The reaction is typically carried out in alcoholic solvents such as methanol or ethanol to facilitate solubility and reaction kinetics.

Oxidation to Tetrazolium Salt

- The formazan intermediate is dissolved in methanol and subjected to oxidation using chlorine gas at low temperature (0–15 °C). Chlorine is bubbled through the solution slowly to avoid excessive heat and side reactions.

- The oxidation converts the formazan to the tetrazolium chloride salt, indicated by a color change from black suspension to a brown solution.

- The reaction is typically stirred for 1–2 hours to ensure completion.

Alternative oxidizing agents reported in literature for related tetrazolium salts include butyl nitrite, amyl nitrite, lead tetraacetate, and hydrogen peroxide with catalysts, but chlorine gas remains a preferred reagent for high yield and purity.

Purification and Crystallization

- After oxidation, the reaction mixture is filtered to remove solids and treated with activated carbon to decolorize.

- The filtrate is concentrated under reduced pressure, and the crude product is extracted with water or suitable solvents at elevated temperature (~70 °C).

- Further activated carbon treatment and filtration improve purity.

- The tetrazolium chloride is precipitated by addition of diethyl ether or by crystallization from chloroform/ether mixtures.

- The final product is dried under vacuum to yield light orange to yellow crystalline powder with purity typically >90% by HPLC and melting point around 223 °C (decomposition).

| Step | Reaction Type | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazone formation & diazonium coupling | 4-styrylbenzaldehyde, phenylhydrazine, phenylamine, NaNO2, HCl | 0–25 °C | ~40-50 | pH control critical (~9.5) |

| 2 | Oxidation | Chlorine gas in methanol | 0–15 °C | ~60-80 | Slow Cl2 addition, stirring 1-2 h |

| 3 | Purification & crystallization | Activated carbon, filtration, solvent extraction, crystallization | Room temp to 70 °C | >90 purity | Final drying under vacuum |

- The use of chlorine gas as oxidant provides a high purity product with yields up to 80% reported for related tetrazolium salts.

- Strict temperature control during chlorination prevents decomposition and side reactions.

- pH control during the coupling step is essential to maximize formazan yield and minimize by-products.

- Activated carbon treatment is effective in removing colored impurities, improving the final product's appearance and purity.

- Alternative oxidants have been explored but often result in lower yields or more complex workups.

- The final product's purity is confirmed by HPLC (>90%), NMR, and melting point analysis, ensuring suitability for biochemical applications.

The preparation of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium chloride involves a well-established synthetic route starting from hydrazone formation, diazonium coupling to form formazan, followed by oxidation with chlorine gas to yield the tetrazolium chloride salt. Careful control of reaction conditions, especially pH and temperature, and thorough purification steps are critical to achieving high yield and purity. This method is supported by multiple research sources and patent literature, providing a reliable and reproducible protocol for producing this important biochemical reagent.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to its corresponding hydrazine derivatives under specific conditions.

Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed:

Oxidation: Formazan derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Cellular Viability and Cytotoxicity Assays

One of the primary applications of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is in cell viability assays . The compound is reduced by metabolically active cells to produce a red-colored formazan product, allowing researchers to quantify cell viability based on colorimetric changes. This application is pivotal in various fields, including:

- Cancer Research : Assessing the cytotoxic effects of chemotherapeutic agents on cancer cell lines.

- Pharmacology : Evaluating the efficacy of new drugs and compounds.

- Toxicology : Determining the toxic effects of environmental pollutants or chemicals on cellular systems.

The reduction reaction can be represented as follows:

Assessment of Mitochondrial Function

In addition to assessing cell viability, 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride serves as an indicator of mitochondrial function. Since the reduction of this compound relies on active mitochondrial enzymes, a decrease in formazan production can indicate compromised mitochondrial activity. This application is crucial for:

- Neuroscience : Studying neurodegenerative diseases where mitochondrial dysfunction is a key factor.

- Metabolic Research : Understanding metabolic disorders and their impact on cell health.

Antioxidant Activity Studies

Recent studies have suggested that 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride may possess antioxidant properties. This potential application includes:

- Cellular Protection : Investigating its role in protecting cells from oxidative stress.

- Therapeutic Research : Exploring its use in developing treatments for conditions associated with oxidative damage.

Interaction Studies with Biological Molecules

Research has focused on the interactions between 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride and various biological molecules. Notably, it interacts with mitochondrial enzymes during metabolic processes, influencing its effectiveness as a viability indicator. Such studies are essential for:

- Biochemical Pathway Analysis : Understanding how this compound affects cellular signaling pathways.

- Drug Development : Identifying potential drug interactions and mechanisms.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride involves its reduction by cellular enzymes to form a colored formazan product . This reduction process is facilitated by electron transfer from cellular components, making it a useful indicator of cellular metabolic activity .

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2,5-diphenyl-3-(4-styrylphenyl)tetrazolium chloride and other tetrazolium salts:

Key Research Findings

(a) Reduction Efficiency and Formazan Properties

- MTT : Forms water-insoluble formazan crystals, requiring solubilization with dimethyl sulfoxide (DMSO). Its reduction efficiency is cell line-dependent, with sensitivity influenced by pH and cell density .

- XTT : Produces water-soluble formazan, enabling direct spectrophotometric measurement. Requires phenazine methosulfate (PMS) as an electron-coupling agent for optimal reduction .

- 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride: Limited data on formazan solubility, but its use in ethanol/NaOH-based solutions suggests compatibility with polar solvents .

(c) Metal Ion Extraction

- TNBT and other ditetrazolium salts (e.g., Nitro Blue Tetrazolium) form stable ion-associate complexes with metal chelates, enabling spectrophotometric determination of vanadium and iron .

Limitations and Advantages

Advantages of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

- Niche Applications: Its role in DPST solution suggests compatibility with alkaline conditions and ethanol-based systems .

Limitations

- Solubility Constraints: Requires ethanol/NaOH for solubilization, limiting compatibility with aqueous biological systems.

Biological Activity

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium chloride (also known as DPTT) is a tetrazolium salt that has garnered attention in biological research due to its unique chemical structure and potential applications in various fields. This compound is primarily utilized in assays to assess cellular viability and enzyme activity, making it a valuable tool in both pharmacological and toxicological studies.

- Molecular Formula : C27H21N4Cl

- Molecular Weight : 458.93 g/mol

- CAS Number : 5474755

The compound features a tetrazolium moiety, which is known for its ability to be reduced by living cells, leading to the formation of colored formazan products that can be quantified spectrophotometrically.

The biological activity of DPTT is primarily attributed to its reduction by cellular enzymes, particularly dehydrogenases. When reduced, DPTT forms a colored formazan derivative, which can be quantitatively measured. This property is exploited in various assays to evaluate cell viability and metabolic activity.

Applications in Research

- Cell Viability Assays : DPTT is widely used in assays such as the MTT assay, where it serves as a colorimetric indicator of cell viability. The reduction of DPTT correlates with the number of viable cells in culture.

- Enzyme Activity Studies : The compound has been utilized to study enzyme activities in different tissues, including liver and kidney cells. It helps localize specific enzymes based on their metabolic activity through differential reduction rates .

- Drug Susceptibility Testing : Recent studies have demonstrated the potential of DPTT as a colorimetric indicator in drug susceptibility testing against various bacterial strains, including Mycobacterium species .

Study on Enzyme Localization

A study conducted by Dianzani et al. utilized DPTT to localize different enzymes within mitochondria of liver and kidney cells. The researchers were able to differentiate enzyme activities based on the varying rates of tetrazolium salt reduction, suggesting its utility in identifying metabolic profiles of tissues .

Drug Susceptibility Testing

In another significant study, DPTT was assessed for its effectiveness in drug susceptibility testing against nontuberculous mycobacteria (NTM). The results indicated that DPTT could serve as a reliable colorimetric indicator, achieving high agreement rates with conventional methods .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 2,3,5-Triphenyl Tetrazolium Chloride (TTC) | Used for cell viability assays | Drug susceptibility testing |

| 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride (DPTT) | Effective for enzyme activity studies and cell viability assays | Enzyme localization and drug testing |

DPTT stands out due to its structural modifications that enhance its solubility and reactivity compared to other tetrazolium salts like TTC.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Dissolve intermediates in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours) to facilitate cyclization .

- Post-reaction, distill under reduced pressure and crystallize using ethanol-water mixtures to isolate the compound as a light-yellow powder.

- Adjust stoichiometry of substituted benzaldehyde derivatives and monitor reaction progress via TLC to minimize side products .

- Typical yields range from 60–70%, with purity confirmed via melting point analysis (e.g., 141–143°C for analogous triazole derivatives) .

Q. How is this compound characterized to confirm structural integrity and purity in academic research?

- Analytical Techniques :

- Melting Point Analysis : Determine decomposition temperature (e.g., analogues like 2,3,5-Triphenyltetrazolium hydrochloride show mp 243°C) to assess purity .

- Spectroscopy : Use -NMR to confirm aromatic proton environments and substituent positions. For example, styryl protons typically resonate at δ 6.5–7.5 ppm .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–300 nm) to resolve impurities .

Q. What are the primary applications of this tetrazolium salt in biological assays?

- Key Applications :

- Cell Viability Assays : Acts as an electron acceptor in dehydrogenase activity assays, where reduction to formazan indicates metabolic activity (similar to MTT ).

- Seed Viability Testing : Used in tetrazolium tests to distinguish live (stained red) vs. dead embryos in plant tissues .

- Cold Injury Assessment : Correlates formazan production with mitochondrial activity in damaged plant tissues .

Advanced Research Questions

Q. How does the molecular structure of tetrazolium salts influence their performance in spectrophotometric metal ion detection?

- Experimental Design :

- Compare association constants () of ternary complexes (e.g., V(V)-TAR-tetrazolium). Bulky substituents (e.g., nitro groups) enhance by 20–30% due to hydrophobic interactions .

- Optimize pH (4.5–6.0) to stabilize the anionic chelate (V-TAR) and cationic tetrazolium ion pairs. Chloroform extraction achieves >90% recovery for MTT-based complexes .

- Use Job’s method to determine stoichiometry (e.g., 1:2:3 for V-TAR-monotetrazolium complexes) .

Q. How can researchers resolve contradictions in extraction efficiency when using different tetrazolium salts for vanadium(V) determination?

- Data Contradiction Analysis :

- Conduct systematic pH and ionic strength studies to identify optimal extraction windows (e.g., MTT outperforms INT at pH 5.2 due to higher hydrophobicity) .

- Validate results via atomic absorption spectroscopy (AAS) to cross-check spectrophotometric data .

- Account for interference from Fe(III) or Mo(VI) by masking with EDTA or citrate buffers .

Q. What strategies improve the adaptation of tetrazolium-based viability assays to novel microbial or plant systems?

- Method Optimization :

- Permeability Enhancement : Pre-treat plant tissues with 0.1% Tween-20 to improve dye penetration in recalcitrant seed coats .

- Microbial Specificity : Compare reduction kinetics of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride vs. CTC in activated sludge. Adjust incubation times (2–4 hours) to avoid false negatives from slow-reducing species .

- Quantitative Imaging : Use calibrated colorimetric scanners to minimize subjectivity in formazan quantification .

Q. What are the critical considerations for designing comparative studies between tetrazolium salts in respiratory activity assays?

- Experimental Design :

- Control Groups : Include NADH-dependent positive controls (e.g., E. coli K-12) to validate enzyme activity .

- Dose-Response Curves : Test salt concentrations (0.1–1.0 mM) to avoid cytotoxicity in eukaryotic cells .

- Statistical Validation : Use Pearson’s to correlate formazan absorbance with colony-forming units (CFUs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.